molecular formula C21H14ClN5O6 B12770734 3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline CAS No. 109333-40-6

3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline

Cat. No.: B12770734
CAS No.: 109333-40-6
M. Wt: 467.8 g/mol
InChI Key: KWTQOVFPWSIQFM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline is a complex organic compound that belongs to the pyrazoline family This compound is characterized by the presence of three distinct aromatic rings substituted with chlorine, nitro, and dinitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline typically involves the reaction of chalcones with hydrazine derivatives. One common method includes the following steps:

    Preparation of Chalcone: The chalcone is synthesized by the Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2,4-dinitroacetophenone.

    Cyclization Reaction: The chalcone is then reacted with 4-nitrophenylhydrazine in the presence of a base such as potassium hydroxide or sodium ethoxide. The reaction is usually carried out in ethanol or methanol as a solvent under reflux conditions.

    Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer nitro groups.

    Substitution: Substituted derivatives with additional nitro or halogen groups.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline has been studied for various scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of nitro groups may also contribute to its biological activity by generating reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline: Lacks the 5-(4-nitrophenyl) group.

    3-(4-Chlorophenyl)-1-(4-nitrophenyl)-2-pyrazoline: Lacks the 2,4-dinitrophenyl group.

    3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-phenyl-2-pyrazoline: Lacks the 4-nitrophenyl group.

Uniqueness

The unique combination of substituents in 3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline contributes to its distinct chemical and biological properties. The presence of multiple nitro groups enhances its reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

109333-40-6

Molecular Formula

C21H14ClN5O6

Molecular Weight

467.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(2,4-dinitrophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C21H14ClN5O6/c22-15-5-1-13(2-6-15)18-12-20(14-3-7-16(8-4-14)25(28)29)24(23-18)19-10-9-17(26(30)31)11-21(19)27(32)33/h1-11,20H,12H2

InChI Key

KWTQOVFPWSIQFM-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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